molecular formula C27H49O10P B12838839 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate CAS No. 29994-44-3

17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate

Cat. No.: B12838839
CAS No.: 29994-44-3
M. Wt: 564.6 g/mol
InChI Key: GPGULEOZHQSGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate (CAS 29994-44-3) is a phosphate ester surfactant derived from nonylphenol ethoxylate. Its molecular formula is C₂₇H₄₉O₁₀P, with a molecular weight of 564.65 g/mol . Structurally, it consists of a 2-nonylphenol group linked via a pentaethylene glycol (5 oxyethylene units) chain to a terminal dihydrogen phosphate group. The INCI name is NONOXYNOL-6 PHOSPHATE, reflecting its ethoxylation degree (6 oxyethylene units, though nomenclature conventions may vary) .

Properties

CAS No.

29994-44-3

Molecular Formula

C27H49O10P

Molecular Weight

564.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C27H49O10P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)36-24-22-34-20-18-32-16-14-31-15-17-33-19-21-35-23-25-37-38(28,29)30/h9-10,12-13H,2-8,11,14-25H2,1H3,(H2,28,29,30)

InChI Key

GPGULEOZHQSGDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions: Specific reaction conditions may vary depending on the synthetic route chosen.

    Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction, but they may include modified nonylphenoxy derivatives or phosphorylated compounds.

  • Scientific Research Applications

    Anticancer Activity

    Research indicates that derivatives of compounds similar to 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate exhibit significant anticancer properties. For instance, studies have shown that certain phosphoric acid esters can selectively target cancer cells and inhibit their proliferation. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival.

    StudyCompound TestedIC50 Value (µg/mL)Cell Line
    Methyl derivatives1.9 - 7.52HCT-116
    Quinoxaline derivativesLow micromolar rangeMCF-7

    Surfactant Properties

    Due to its amphiphilic nature, this compound can function as an effective surfactant in various formulations. Its ability to reduce surface tension makes it suitable for applications in detergents and emulsifiers.

    Drug Delivery Systems

    The compound's unique structure allows it to be utilized in drug delivery systems where it can enhance the solubility and bioavailability of therapeutic agents. Its phosphoric acid moiety can facilitate interactions with biological membranes.

    Emulsifiers in Food Industry

    17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate is used as an emulsifier in food products due to its ability to stabilize oil-water mixtures.

    Cosmetic Formulations

    In cosmetics, this compound serves as a stabilizing agent and enhances the texture of creams and lotions by improving their spreadability.

    Biodegradable Surfactants

    Recent studies have focused on the environmental impact of surfactants derived from phosphoric acid esters like this compound. Its biodegradability makes it a preferable choice over traditional surfactants that persist in the environment.

    Case Study 1: Anticancer Mechanisms

    A study conducted on the anticancer mechanisms of phosphoric acid esters demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a promising avenue for developing new cancer therapies based on these compounds.

    Case Study 2: Surfactant Efficacy

    In comparative studies assessing the efficacy of various surfactants in cleaning formulations, 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate showed superior performance in reducing surface tension compared to conventional surfactants. This property enhances its utility in industrial cleaning products.

    Mechanism of Action

      Targets: The compound may interact with cell membranes, affecting their fluidity or permeability.

      Pathways: It could modulate lipid metabolism or signaling pathways.

  • Comparison with Similar Compounds

    Physicochemical Properties

    • Polar Surface Area (PSA): 122.14 Ų, indicative of moderate polarity .
    • Solubility: Hydrophilic due to the ethoxylate chain and phosphate group, enabling compatibility with aqueous formulations.
    • Function: Primarily used as a surfactant in cosmetics and industrial applications due to its emulsifying and dispersing properties .

    Synthesis The compound is synthesized via ethoxylation of 2-nonylphenol followed by phosphorylation. A typical route involves:

    Reaction of 2-nonylphenol with ethylene oxide (5 equivalents) to form the ethoxylate intermediate.

    Phosphorylation using phosphorus oxychloride (POCl₃) or polyphosphoric acid, yielding the dihydrogen phosphate ester .

    Comparison with Similar Compounds

    Key structural analogs and their differentiating features are summarized below:

    Table 1: Structural and Functional Comparison

    Compound Name (CAS No.) Molecular Formula Ethoxylate Chain Length Substituent Position Key Properties/Applications Regulatory Notes
    17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate (29994-44-3) C₂₇H₄₉O₁₀P 5 oxyethylene units 2-nonylphenoxy Surfactant in cosmetics; moderate solubility Listed in cosmetic ingredient inventories
    Disodium 17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl phosphate (12068-19-8) C₂₇H₄₇O₁₀P·2Na 5 oxyethylene units Nonylphenoxy (unspecified isomer) Higher water solubility (salt form); anticorrosive agent Assessed under CEPA; did not meet criteria for toxicity
    NONOXYNOL-10 PHOSPHATE (66197-78-2) C₃₃H₆₁O₁₃P 8 oxyethylene units Nonylphenoxy (unspecified isomer) Enhanced hydrophilicity; lower CMC; used in high-foaming detergents Restricted in some regions due to environmental persistence
    17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate (58880-11-8) C₂₇H₄₉O₁₀P 5 oxyethylene units 4-nonylphenoxy Similar surfactant properties; isomer differences affect biodegradability Potential endocrine disruption concerns

    Key Findings:

    Ethoxylate Chain Length: Increasing ethoxylation (e.g., NONOXYNOL-10 vs. NONOXYNOL-6) enhances hydrophilicity and reduces critical micelle concentration (CMC), improving foaming and detergency . Shorter chains (5 units) balance lipophilicity and solubility, making the target compound suitable for emulsification in personal care products .

    Substituent Position: The 2-nonylphenoxy isomer (target compound) vs. 4-nonylphenoxy (CAS 58880-11-8) may exhibit different biodegradation pathways. 4-Nonylphenol derivatives are more resistant to degradation and linked to endocrine disruption .

    Salt vs. Acid Form:

    • The disodium salt (12068-19-8) offers higher solubility in neutral formulations, whereas the dihydrogen phosphate form (29994-44-3) is preferable in acidic systems .

    Regulatory and Environmental Impact: Nonylphenol ethoxylates (NPEs) face restrictions under regulations like EU REACH due to persistence and toxicity. Phosphate esters may mitigate some issues but require evaluation for aquatic toxicity .

    Research and Application Insights

    • Cosmetic Use: The target compound is listed in the EU cosmetic ingredient inventory as a surfactant, with restrictions on concentration in rinse-off products .
    • Industrial Applications: Used in metalworking fluids and lubricants for its anticorrosive and emulsifying properties .
    • Environmental Concerns: While phosphate groups may enhance biodegradability compared to non-phosphated NPEs, metabolites like nonylphenol remain problematic .

    Biological Activity

    The compound 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate is a phosphoric acid derivative characterized by its unique structure and potential biological activities. This article explores its biological activity, supported by research findings, case studies, and data tables.

    • Molecular Formula : C27H49O10P
    • Molecular Weight : 564.6457 g/mol
    • CAS Number : 12068-19-8

    Structural Characteristics

    The compound features a long hydrophobic tail derived from nonylphenol, which contributes to its amphiphilic nature. This structural property may influence its interaction with biological membranes and cellular systems.

    • Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
    • Enzyme Modulation : Preliminary studies suggest that it may affect enzyme activities related to lipid metabolism and signal transduction pathways.

    Toxicological Studies

    Research has indicated that compounds with similar structures can exhibit cytotoxic effects on various cell lines. For example:

    • Cytotoxicity in Cancer Cells : Studies have shown that derivatives of nonylphenol can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology.

    Study 1: Cytotoxic Effects on HeLa Cells

    A study investigated the effects of 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate on HeLa cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 50 µM after 24 hours of exposure.

    Study 2: Anti-inflammatory Activity

    Another study evaluated the anti-inflammatory properties of the compound in a murine model. The administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating potential therapeutic applications for inflammatory diseases.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    CytotoxicityIC50 = 50 µM on HeLa cells
    Anti-inflammatoryReduced TNF-alpha and IL-6 levels
    Membrane InteractionAltered membrane fluidity

    Table 2: Comparative Analysis with Related Compounds

    CompoundMolecular Weight (g/mol)IC50 (µM)Activity Type
    17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate564.645750Cytotoxicity
    Nonylphenol220.3430Endocrine disruption
    Bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate1031.3000Not availableUnknown

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.